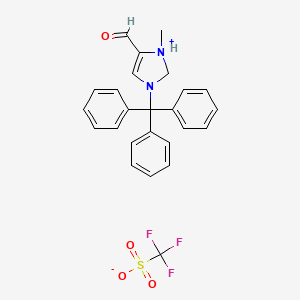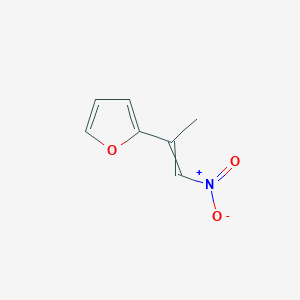
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a formyl group, a methyl group, and a triphenylmethyl group, contributes to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate typically involves multiple steps:
Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring through a cyclization reaction between appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Addition of the Methyl Group: Methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Attachment of the Triphenylmethyl Group: The triphenylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction.
Formation of the Imidazolium Salt: The final step involves the quaternization of the imidazole nitrogen with trifluoromethanesulfonic acid to form the imidazolium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and triphenylmethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted imidazolium salts.
科学的研究の応用
5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the imidazolium moiety can engage in ionic interactions with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-Methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate: Lacks the formyl group, resulting in different reactivity and applications.
5-Formyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate:
Uniqueness
The presence of both the formyl and triphenylmethyl groups in 5-Formyl-1-methyl-3-(triphenylmethyl)-2,3-dihydro-1H-imidazol-1-ium trifluoromethanesulfonate imparts unique chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
314264-97-6 |
|---|---|
分子式 |
C25H23F3N2O4S |
分子量 |
504.5 g/mol |
IUPAC名 |
1-methyl-3-trityl-1,2-dihydroimidazol-1-ium-5-carbaldehyde;trifluoromethanesulfonate |
InChI |
InChI=1S/C24H22N2O.CHF3O3S/c1-25-19-26(17-23(25)18-27)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;2-1(3,4)8(5,6)7/h2-18H,19H2,1H3;(H,5,6,7) |
InChIキー |
ALEYYROMGKAONM-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CN(C=C1C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)
![N-Cyclopentyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12585426.png)
![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)
![6-(2-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12585446.png)

amino]-](/img/structure/B12585470.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12585476.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N-[2-(1H-indol-3-YL)ethyl]-](/img/structure/B12585498.png)
![(Dimethoxyphosphoryl)methyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12585499.png)
![(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]azetidine-2-carbonitrile](/img/structure/B12585510.png)



